[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate
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Overview
Description
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate is a synthetic compound belonging to the class of fluorinated steroids. This compound is characterized by its complex structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride.
Oxidation and Reduction: Selective oxidation of specific hydroxyl groups followed by reduction to achieve the desired stereochemistry.
Esterification: Formation of ester bonds at the 17th position using propanoic acid derivatives under acidic or basic conditions.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions include various hydroxylated, ketonated, and esterified derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate involves binding to specific molecular targets, such as steroid receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various biological effects. The compound’s fluorinated structure enhances its binding affinity and stability, contributing to its potent activity.
Comparison with Similar Compounds
Similar Compounds
- [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta phenanthren-17-yl furan-2-carboxylate]
- [(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]
Uniqueness
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate is unique due to its specific fluorination pattern and ester functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H47FO8 |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate |
InChI |
InChI=1S/C34H47FO8/c1-7-10-11-12-30(40)42-27-19-32(6)25(24-14-13-22-18-23(36)15-16-31(22,5)33(24,27)35)17-21(4)34(32,43-29(39)9-3)26(37)20-41-28(38)8-2/h15-16,18,21,24-25,27H,7-14,17,19-20H2,1-6H3/t21-,24+,25+,27+,31+,32+,33+,34+/m1/s1 |
InChI Key |
QSVWZQPYLRJDCO-RHAPJLOSSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)COC(=O)CC)OC(=O)CC)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4CC3)C)F)C |
Canonical SMILES |
CCCCCC(=O)OC1CC2(C(CC(C2(C(=O)COC(=O)CC)OC(=O)CC)C)C3C1(C4(C=CC(=O)C=C4CC3)C)F)C |
Origin of Product |
United States |
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